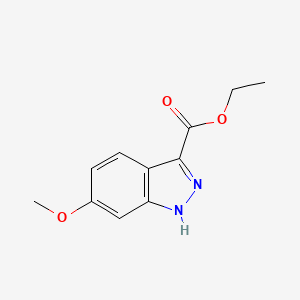

Ethyl 6-methoxy-1H-indazole-3-carboxylate

Description

BenchChem offers high-quality Ethyl 6-methoxy-1H-indazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-methoxy-1H-indazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-methoxy-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-3-16-11(14)10-8-5-4-7(15-2)6-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJCYCCREWJCKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60669490 | |

| Record name | Ethyl 6-methoxy-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858671-77-9 | |

| Record name | Ethyl 6-methoxy-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular weight of Ethyl 6-methoxy-1H-indazole-3-carboxylate

An In-Depth Technical Guide to the Molecular Weight and Characterization of Ethyl 6-methoxy-1H-indazole-3-carboxylate

This guide provides a comprehensive technical overview of Ethyl 6-methoxy-1H-indazole-3-carboxylate, focusing on the determination and validation of its molecular weight. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical chemistry behind this important heterocyclic building block. We will move beyond a simple statement of value to explore the multi-faceted analytical approach required to establish a compound's identity with unimpeachable scientific rigor.

Introduction to Ethyl 6-methoxy-1H-indazole-3-carboxylate

Ethyl 6-methoxy-1H-indazole-3-carboxylate (CAS No. 858671-77-9) is a member of the indazole class of heterocyclic compounds.[1] Indazoles are recognized as privileged scaffolds in medicinal chemistry, frequently serving as the core structure in the development of novel therapeutic agents.[2][3] Their structural similarity to indoles allows them to act as bioisosteres, interacting with a wide range of biological targets. The indazole nucleus is a key component in compounds developed for their anti-inflammatory, anti-tumor, and kinase inhibition activities.[2][3]

Given its role as a critical intermediate in the synthesis of more complex, biologically active molecules, the unambiguous confirmation of the structure and, consequently, the molecular weight of Ethyl 6-methoxy-1H-indazole-3-carboxylate is a foundational requirement for any research or development program.[4][5]

Core Physicochemical & Structural Properties

The identity of a molecule is encapsulated by its structure, formula, and mass. These core attributes for Ethyl 6-methoxy-1H-indazole-3-carboxylate are summarized below. It is crucial to distinguish between the average molecular weight, which is based on the natural isotopic abundance of elements and used for stoichiometric calculations in the laboratory, and the monoisotopic mass, which is the mass of the molecule calculated using the mass of the most abundant isotope of each element. The latter is the value directly measured in high-resolution mass spectrometry.

| Property | Value | Source |

| Chemical Structure | (Structure based on name) | |

| CAS Number | 858671-77-9 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [1] |

| Average Molecular Weight | 220.22 g/mol | [1] |

| Monoisotopic Mass | 220.08479 Da | (Calculated) |

| Appearance | Off-white to white solid | (Typical for this class) |

The Analytical Triad for Structural Validation

Caption: Workflow for definitive structural validation.

Conclusion

The molecular weight of Ethyl 6-methoxy-1H-indazole-3-carboxylate, 220.22 g/mol , is more than a mere physical constant; it is the quantitative cornerstone of its chemical identity. This guide has demonstrated that establishing this value with scientific certainty requires a synergistic and self-validating analytical approach. Through the precision of high-resolution mass spectrometry, the structural detail of NMR spectroscopy, and the foundational support of elemental analysis, researchers can proceed with confidence, knowing that the starting material for their complex synthetic and biological endeavors is unequivocally confirmed.

References

-

Moldb. 858671-77-9 | Ethyl 6-methoxy-1H-indazole-3-carboxylate. Available from: [Link]

-

Li, Z., et al. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Royal Society of Chemistry, 2020. [Supporting Information]. Available from: [Link]

-

Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Available from: [Link]

-

Narayana Swamy, G., et al. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2012, 4(3):1311-1316. Available from: [Link]

-

Khan, I., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 2023. Available from: [Link]

-

Wang, X., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2019. Available from: [Link]

-

ResearchGate. Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Available from: [Link]

-

Supporting Information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available from: [Link]

Sources

- 1. 858671-77-9 | Ethyl 6-methoxy-1H-indazole-3-carboxylate - Moldb [moldb.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 6-methoxy-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-methoxy-1H-indazole-3-carboxylate, a heterocyclic compound with the CAS Number 858671-77-9, is a molecule of significant interest in medicinal chemistry and drug discovery.[1] Its indazole core is a privileged scaffold found in a variety of biologically active compounds, exhibiting a wide range of pharmacological activities, including anti-inflammatory and anticancer properties. The methoxy and ethyl carboxylate substituents on the indazole ring play a crucial role in modulating its physicochemical properties, which in turn influence its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core physical properties of Ethyl 6-methoxy-1H-indazole-3-carboxylate, offering valuable insights for its synthesis, handling, and application in research and development.

Molecular Structure and Key Identifiers

The structural integrity of a molecule is fundamental to its physical and chemical behavior. Understanding the arrangement of atoms and functional groups allows for the prediction and interpretation of its properties.

Molecular Formula: C₁₁H₁₂N₂O₃[1]

Molecular Weight: 220.22 g/mol [1]

CAS Number: 858671-77-9[1]

Below is a diagram illustrating the molecular structure of Ethyl 6-methoxy-1H-indazole-3-carboxylate.

Caption: Workflow for the synthesis of Ethyl 6-methoxy-1H-indazole-3-carboxylate.

Step-by-Step Protocol for Fischer Esterification:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methoxy-1H-indazole-3-carboxylic acid (1.0 eq) in absolute ethanol (which acts as both reactant and solvent).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the stirring suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Neutralization and Extraction: Dilute the residue with water and neutralize the acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure Ethyl 6-methoxy-1H-indazole-3-carboxylate.

Determination of Physical Properties

Melting Point:

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to complete melting is recorded.

Solubility:

The solubility can be qualitatively assessed by adding a small amount of the compound to various solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane, dimethyl sulfoxide) at room temperature and observing for dissolution. For quantitative determination, a saturated solution can be prepared, and the concentration of the dissolved solute can be measured using techniques like UV-Vis spectroscopy or HPLC.

Spectroscopic Analysis:

-

NMR: Samples for ¹H and ¹³C NMR are typically prepared by dissolving 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

IR: The IR spectrum of the solid can be obtained using a KBr pellet or by attenuated total reflectance (ATR) on an FTIR spectrometer.

-

Mass Spectrometry: The mass spectrum can be obtained using various ionization techniques such as electron ionization (EI) or electrospray ionization (ESI).

Conclusion

References

Sources

An In-Depth Technical Guide to the Spectral Analysis of Ethyl 6-methoxy-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-methoxy-1H-indazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its indazole core is a privileged scaffold found in a variety of biologically active molecules. The precise characterization of this compound is paramount for its application in research and development, ensuring its identity, purity, and structural integrity. This guide provides a comprehensive overview of the essential spectroscopic techniques used to characterize Ethyl 6-methoxy-1H-indazole-3-carboxylate, offering insights into the interpretation of its spectral data and the experimental protocols for their acquisition.

The structural elucidation of novel chemical entities relies on a suite of analytical methods, with nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy standing as the cornerstones of molecular characterization. This guide will delve into the theoretical and practical aspects of each of these techniques as they apply to Ethyl 6-methoxy-1H-indazole-3-carboxylate.

Molecular Structure and Atom Numbering

The chemical structure and atom numbering scheme for Ethyl 6-methoxy-1H-indazole-3-carboxylate are presented below. This numbering is essential for the unambiguous assignment of signals in the NMR spectra.

Caption: Workflow for ¹H NMR Spectroscopy.

Spectral Data and Interpretation

The following table summarizes the expected ¹H NMR spectral data for Ethyl 6-methoxy-1H-indazole-3-carboxylate. The exact chemical shifts may vary slightly depending on the solvent and concentration.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5-13.5 | br s | 1H | N1-H |

| ~8.0-8.2 | d | 1H | H-7 |

| ~7.0-7.2 | d | 1H | H-5 |

| ~6.8-7.0 | dd | 1H | H-4 |

| ~4.4-4.6 | q | 2H | -OCH₂CH₃ |

| ~3.8-4.0 | s | 3H | -OCH₃ |

| ~1.4-1.6 | t | 3H | -OCH₂CH₃ |

-

N-H Proton: The proton on the indazole nitrogen (N1-H) is expected to appear as a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding. Its exact position and broadness are highly dependent on the solvent, concentration, and temperature.

-

Aromatic Protons: The three protons on the benzene ring (H-4, H-5, and H-7) will appear in the aromatic region (typically 6.5-8.5 ppm). Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the methoxy and carboxylate groups. H-7, being adjacent to the electron-withdrawing pyrazole ring, is expected to be the most deshielded. The coupling constants (J-values) between these protons will reveal their relative positions (ortho, meta).

-

Ethyl Ester Protons: The ethyl group will give rise to a quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), a classic ethyl pattern. The methylene protons are deshielded by the adjacent oxygen atom.

-

Methoxy Protons: The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol

The protocol for acquiring a ¹³C NMR spectrum is similar to that for ¹H NMR, with some key differences:

-

Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum.

Spectral Data and Interpretation

The expected ¹³C NMR chemical shifts for Ethyl 6-methoxy-1H-indazole-3-carboxylate are presented below.

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 | C=O (Ester) |

| ~155-160 | C-6 |

| ~140-145 | C-7a |

| ~135-140 | C-3 |

| ~120-125 | C-5 |

| ~110-115 | C-3a |

| ~110-115 | C-7 |

| ~90-95 | C-4 |

| ~60-65 | -OCH₂CH₃ |

| ~55-60 | -OCH₃ |

| ~14-16 | -OCH₂CH₃ |

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon and appears at the downfield end of the spectrum.

-

Aromatic and Heterocyclic Carbons: The chemical shifts of the carbons in the bicyclic ring system are influenced by the heteroatoms and substituents. The carbon bearing the methoxy group (C-6) is expected to be significantly deshielded.

-

Aliphatic Carbons: The carbons of the ethyl and methoxy groups appear in the upfield region of the spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, which typically produces the protonated molecule [M+H]⁺. Electron ionization (EI) can also be used, which often results in more extensive fragmentation. [1]3. Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Workflow for Electrospray Ionization Mass Spectrometry.

Spectral Data and Interpretation

-

Molecular Ion: For Ethyl 6-methoxy-1H-indazole-3-carboxylate (C₁₁H₁₂N₂O₃), the calculated molecular weight is 220.22 g/mol . In ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 221.

-

Fragmentation Pattern: Under harsher ionization conditions like EI, or in tandem MS (MS/MS) experiments, characteristic fragment ions would be observed. Common fragmentation pathways for indazole esters include the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), and cleavage of the indazole ring.

IV. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

-

Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate. For a solid sample, attenuated total reflectance (ATR) is a convenient and common technique. [1]2. Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Spectral Data and Interpretation

The IR spectrum of Ethyl 6-methoxy-1H-indazole-3-carboxylate will exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| ~3300-3400 | N-H stretch |

| ~2850-3000 | C-H stretch (aliphatic and aromatic) |

| ~1700-1730 | C=O stretch (ester) |

| ~1600-1620 | C=C stretch (aromatic) |

| ~1200-1300 | C-O stretch (ester and ether) |

| ~1000-1100 | C-O stretch (ether) |

-

N-H Stretch: A broad absorption band in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the indazole ring.

-

C=O Stretch: A strong, sharp absorption band in the range of 1700-1730 cm⁻¹ is indicative of the ester carbonyl group.

-

C-O Stretches: The C-O stretching vibrations of the ester and the methoxy group will appear in the fingerprint region.

-

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H and C=C stretching vibrations will also be present.

Conclusion

The comprehensive spectral analysis of Ethyl 6-methoxy-1H-indazole-3-carboxylate using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy provides a complete picture of its molecular structure. Each technique offers unique and complementary information, and together they serve as a robust quality control tool for researchers in the field of drug discovery and development. The protocols and data interpretation guidelines presented in this guide are intended to assist scientists in the accurate and efficient characterization of this important heterocyclic compound.

References

-

Journal of Pharmaceutical and Biomedical Analysis. (Provides examples of spectral analysis of small molecules). [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A standard textbook on spectroscopic methods). [Link]

-

Supplementary Information File, Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434, 2021. [Link]

-

Supporting Information, European Journal of Organic Chemistry, 2007. [Link]

- MEMORY PHARMACEUTICALS CORPOR

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 6-methoxy-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 6-methoxy-1H-indazole-3-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who utilize NMR spectroscopy for structural elucidation and characterization of heterocyclic compounds. The guide will delve into the theoretical basis for the expected chemical shifts and coupling constants, present a detailed, predicted spectral analysis, and provide standardized experimental protocols for acquiring high-quality ¹H NMR data. The causality behind spectral features is explained, ensuring a deep understanding of the structure-spectrum correlation.

Introduction: The Significance of Ethyl 6-methoxy-1H-indazole-3-carboxylate

Ethyl 6-methoxy-1H-indazole-3-carboxylate is a heterocyclic compound belonging to the indazole class. Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Accurate structural characterization is paramount in the synthesis and development of such compounds, with ¹H NMR spectroscopy being one of the most powerful analytical techniques for this purpose. This guide will serve as a detailed reference for understanding the ¹H NMR spectral features of this specific indazole derivative.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, it is crucial to first understand the molecular structure and identify the different proton environments.

Figure 1: Molecular structure of Ethyl 6-methoxy-1H-indazole-3-carboxylate with proton labeling.

The molecule has several distinct sets of non-equivalent protons which will give rise to separate signals in the ¹H NMR spectrum:

-

Indazole Ring Protons: H4, H5, and H7.

-

N-H Proton: The proton attached to the nitrogen at position 1.

-

Methoxy Group Protons: The three protons of the -OCH₃ group.

-

Ethyl Ester Group Protons: The methylene (-CH₂-) and methyl (-CH₃) protons.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The following table summarizes the predicted ¹H NMR spectral data for Ethyl 6-methoxy-1H-indazole-3-carboxylate. The predictions are based on established chemical shift ranges, coupling constant theory, and data from analogous compounds.[1][2] The spectrum is typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃. Chemical shifts can vary slightly depending on the solvent used.[3]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H | ~13.9 | Broad Singlet | - | 1H |

| H7 | ~7.9 | Doublet | Jortho = ~8.5-9.0 Hz | 1H |

| H5 | ~7.1 | Doublet of Doublets | Jortho = ~8.5-9.0 Hz, Jmeta = ~2.0-2.5 Hz | 1H |

| H4 | ~7.5 | Doublet | Jmeta = ~2.0-2.5 Hz | 1H |

| -OCH₂CH₃ | ~4.4 | Quartet | J = ~7.1 Hz | 2H |

| -OCH₃ | ~3.9 | Singlet | - | 3H |

| -OCH₂CH₃ | ~1.4 | Triplet | J = ~7.1 Hz | 3H |

Detailed Signal Interpretation

-

N-H Proton (~13.9 ppm, Broad Singlet): The proton on the indazole nitrogen is acidic and often appears as a broad singlet at a very downfield chemical shift, typically above 13 ppm, especially in DMSO-d₆.[4] Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential exchange with residual water in the solvent.

-

Aromatic Protons (H4, H5, H7):

-

H7 (~7.9 ppm, Doublet): This proton is ortho to the electron-donating methoxy group and is part of the fused benzene ring. It is coupled only to H5, resulting in a doublet with a typical ortho coupling constant of approximately 8.5-9.0 Hz.[5]

-

H5 (~7.1 ppm, Doublet of Doublets): This proton is coupled to both H7 (ortho-coupling, J ≈ 8.5-9.0 Hz) and H4 (meta-coupling, J ≈ 2.0-2.5 Hz). This results in a doublet of doublets splitting pattern.[5][6]

-

H4 (~7.5 ppm, Doublet): This proton is only coupled to H5 through a meta-relationship, giving a doublet with a small coupling constant of around 2.0-2.5 Hz.[6]

-

-

Methoxy Protons (-OCH₃, ~3.9 ppm, Singlet): The three protons of the methoxy group are chemically equivalent and have no adjacent protons to couple with. Therefore, they appear as a sharp singlet. Their chemical shift is in the typical range for an aromatic methoxy group.

-

Ethyl Ester Protons (-OCH₂CH₃):

-

Methylene Protons (-OCH₂-, ~4.4 ppm, Quartet): These two protons are adjacent to the three protons of the methyl group. Following the n+1 rule, their signal is split into a quartet (3+1=4 lines) with a coupling constant of about 7.1 Hz. The electronegative oxygen atom deshields these protons, shifting them downfield.

-

Methyl Protons (-CH₃, ~1.4 ppm, Triplet): These three protons are adjacent to the two protons of the methylene group. Their signal is split into a triplet (2+1=3 lines) with the same coupling constant of approximately 7.1 Hz. This signal appears in the upfield region of the spectrum, which is characteristic of alkyl protons.

-

Experimental Protocol for ¹H NMR Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.

Figure 2: Standard workflow for acquiring and processing a ¹H NMR spectrum.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Ethyl 6-methoxy-1H-indazole-3-carboxylate.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

For quantitative measurements, add a known amount of an internal standard, such as tetramethylsilane (TMS).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumental Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.

-

Shim the magnetic field to achieve optimal homogeneity, which results in sharp, symmetrical peaks.

-

Tune and match the probe for the ¹H frequency to ensure efficient power transfer.

-

-

Data Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse is often used for routine spectra to allow for a shorter relaxation delay. For quantitative analysis, a 90° pulse with a longer delay is necessary.

-

Acquisition Time (AT): Typically 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. For quantitative results, D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest.

-

Number of Scans (NS): 8-16 scans are usually sufficient for a sample of this concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Manually phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Reference the spectrum using the signal of the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the area under each peak to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

-

Trustworthiness and Self-Validation

The interpretation of the ¹H NMR spectrum of Ethyl 6-methoxy-1H-indazole-3-carboxylate is a self-validating process. The consistency of the data—chemical shifts, integration values, and coupling patterns—provides a high degree of confidence in the structural assignment.

Figure 3: Logical flow for the self-validation of the ¹H NMR spectral interpretation.

For instance, the integration of the signals should correspond to the number of protons in each group (1:1:1:1:2:3:3). The coupling constants observed in the aromatic region must be consistent with the substitution pattern. The quartet and triplet of the ethyl group must have the same coupling constant, confirming their proximity.

Conclusion

This technical guide provides a thorough and expert-level interpretation of the ¹H NMR spectrum of Ethyl 6-methoxy-1H-indazole-3-carboxylate. By understanding the principles behind chemical shifts, coupling constants, and signal multiplicities, researchers can confidently utilize ¹H NMR spectroscopy for the structural verification and purity assessment of this important class of heterocyclic compounds. The provided experimental protocol serves as a robust starting point for acquiring high-quality spectral data, ensuring accuracy and reproducibility in research and development settings.

References

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2012, 4(3):1311-1316. [Link]

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 2018, 8, 13735-13744. [Link]

-

Wiley-VCH 2007 - Supporting Information. [Link]

-

Coupling Constants. Chemistry LibreTexts. [Link]

-

How does solvent choice effect chemical shift in NMR experiments? Reddit. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 13C NMR Analysis of Ethyl 6-methoxy-1H-indazole-3-carboxylate

Foreword: The Structural Significance of Substituted Indazoles

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules with diverse biological activities. Ethyl 6-methoxy-1H-indazole-3-carboxylate, the subject of this guide, is a key intermediate in the synthesis of more complex drug candidates. A thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and the rational design of new therapeutic entities. Among the arsenal of analytical techniques available for structural elucidation, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed carbon-by-carbon map of a molecule. This guide provides an in-depth analysis of the 13C NMR spectrum of Ethyl 6-methoxy-1H-indazole-3-carboxylate, grounded in established principles of NMR spectroscopy and supported by data from analogous structures.

Molecular Structure and Carbon Environment Analysis

To interpret the 13C NMR spectrum of Ethyl 6-methoxy-1H-indazole-3-carboxylate, we must first dissect its structure to identify all unique carbon environments. The molecule consists of a substituted indazole core and an ethyl carboxylate group at the 3-position.

Figure 1: Molecular structure of Ethyl 6-methoxy-1H-indazole-3-carboxylate with atom numbering.

The molecule possesses 11 unique carbon atoms, which will each give rise to a distinct signal in the 13C NMR spectrum:

-

Indazole Core Carbons: C3, C3a, C4, C5, C6, C7, and C7a.

-

Ethyl Carboxylate Group Carbons: The carbonyl carbon (C=O), the methylene carbon (-CH2-), and the methyl carbon (-CH3).

-

Methoxy Group Carbon: The methyl carbon (-OCH3).

Predicted 13C NMR Chemical Shifts and Rationale

The chemical shift of a carbon nucleus is highly sensitive to its electronic environment. Electron-withdrawing groups deshield the nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups shield the nucleus, shifting its signal to a lower chemical shift (upfield). Based on established substituent effects and data from similar compounds, we can predict the approximate chemical shifts for each carbon in Ethyl 6-methoxy-1H-indazole-3-carboxylate.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C=O | ~162 | The carbonyl carbon of an ester is highly deshielded due to the electronegativity of the two attached oxygen atoms. For 3-ethoxycarbonyl-1H-indazole, this carbon appears at 162.33 ppm.[1] |

| C6 | ~158 | The C6 carbon is directly attached to the electron-donating methoxy group, which strongly deshields it through resonance and inductive effects. |

| C3 | ~141 | This carbon is part of the pyrazole ring and is deshielded by the adjacent nitrogen atoms and the attached electron-withdrawing carboxylate group. In 3-ethoxycarbonyl-1H-indazole, C3 is observed at 140.93 ppm.[1] |

| C7a | ~139 | This is a bridgehead carbon deshielded by the adjacent nitrogen atom (N1). |

| C3a | ~123 | A bridgehead carbon, its chemical shift is influenced by both the benzene and pyrazole ring systems. |

| C4 | ~122 | An aromatic carbon, its chemical shift is influenced by the overall electron distribution in the benzene ring. |

| C5 | ~115 | This carbon is ortho to the electron-donating methoxy group, which causes a shielding effect. |

| C7 | ~95 | This carbon is also ortho to the electron-donating methoxy group, leading to significant shielding and a characteristically upfield shift. |

| -CH2- | ~61 | The methylene carbon of the ethyl group is attached to an electronegative oxygen atom, causing a downfield shift. In 3-ethoxycarbonyl-1H-indazole, this carbon is at 60.28 ppm.[1] |

| -OCH3 | ~56 | The methoxy carbon is in a typical range for such groups attached to an aromatic ring. Aromatic methoxy groups generally appear around 55-56 ppm.[2] |

| -CH3 | ~14 | The terminal methyl carbon of the ethyl group is in a typical aliphatic region, shielded from strong electronic effects. In 3-ethoxycarbonyl-1H-indazole, this carbon resonates at 14.27 ppm.[1] |

Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality 13C NMR spectrum of Ethyl 6-methoxy-1H-indazole-3-carboxylate, the following protocol is recommended:

-

Sample Preparation:

-

Dissolve 20-30 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

Tune and match the 13C probe.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: A range of 0 to 220 ppm is sufficient to cover all expected carbon signals.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

-

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

-

Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d6 at 39.52 ppm or CDCl3 at 77.16 ppm).

-

Figure 2: Experimental workflow for 13C NMR data acquisition.

Advanced NMR Techniques for Complete Structural Assignment

While the predicted chemical shifts provide a strong basis for assigning the 13C NMR spectrum, unambiguous assignment often requires the use of two-dimensional (2D) NMR techniques.

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates carbon signals with the signals of directly attached protons. It is invaluable for assigning the protonated carbons (C4, C5, C7, -CH2-, -CH3, and -OCH3).

-

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between carbons and protons that are two or three bonds apart. HMBC is crucial for assigning the quaternary carbons (C3, C3a, C6, C7a, and C=O) by observing their long-range couplings to nearby protons. For instance, the C=O carbon should show a correlation to the -CH2- protons, and the C6 carbon should correlate with the -OCH3 protons.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): While primarily a 1H-1H correlation experiment, NOESY can provide through-space correlations that can help to confirm assignments and provide information about the molecule's conformation.

Conclusion

The 13C NMR spectrum of Ethyl 6-methoxy-1H-indazole-3-carboxylate is a rich source of structural information. A detailed analysis of the chemical shifts, supported by established principles and data from related compounds, allows for a confident assignment of all eleven carbon signals. For researchers and professionals in drug development, a thorough understanding of this analytical data is not merely an academic exercise; it is a critical component of ensuring the identity, purity, and quality of this important synthetic intermediate. The application of advanced 2D NMR techniques can further solidify these assignments, providing a complete and unambiguous structural characterization.

References

Mass spectrometry of Ethyl 6-methoxy-1H-indazole-3-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 6-methoxy-1H-indazole-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of Ethyl 6-methoxy-1H-indazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] As a key building block for more complex bioactive molecules, its unambiguous structural characterization is paramount.[1][2] This document, intended for researchers, analytical scientists, and drug development professionals, details the core principles of ionization and fragmentation, offers predictive pathways for both soft and hard ionization techniques, and presents validated experimental protocols for its analysis. By elucidating the causality behind its mass spectral fragmentation, this guide serves as an authoritative resource for method development, structural confirmation, purity assessment, and metabolite identification studies involving this class of compounds.

Introduction to Ethyl 6-methoxy-1H-indazole-3-carboxylate

Ethyl 6-methoxy-1H-indazole-3-carboxylate is a member of the indazole class of bicyclic heteroaromatic compounds. Indazoles are a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[2]

The precise characterization of intermediates like Ethyl 6-methoxy-1H-indazole-3-carboxylate is a critical step in the synthesis of novel therapeutic agents. Mass spectrometry (MS) provides an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities. Understanding its behavior under various MS conditions is essential for confirming its identity, assessing its purity, and identifying potential metabolites in later-stage development.

Compound Profile:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Ethyl 6-methoxy-1H-indazole-3-carboxylate | [3] |

| CAS Number | 858671-77-9 | [3] |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [3] |

| Molecular Weight | 220.22 g/mol | [3] |

| Monoisotopic Mass | 220.0848 g/mol | Calculated |

Core Principles of Mass Spectrometric Analysis

The selection of an appropriate ionization technique is the most critical decision in the mass spectrometric analysis of a molecule like Ethyl 6-methoxy-1H-indazole-3-carboxylate. The choice dictates whether the primary information obtained will be the molecular weight or detailed structural data derived from fragmentation.

Ionization Technique Selection: A Causal Approach

-

Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is the method of choice for initial characterization via Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] It excels at generating intact protonated molecules, typically [M+H]⁺, by spraying a solution of the analyte into a strong electric field.[5][6] This process minimizes in-source fragmentation, making it ideal for unambiguous molecular weight determination and serving as the precursor ion for subsequent tandem mass spectrometry (MS/MS) experiments. For a moderately polar molecule like an indazole ester, ESI provides a robust and reliable ionization pathway.

-

Electron Impact (EI): In contrast, EI is a "hard" ionization technique, typically coupled with Gas Chromatography (GC-MS).[7] The analyte, in a gaseous state, is bombarded with high-energy electrons (commonly 70 eV), causing the ejection of a valence electron to form a radical cation, M•⁺.[7] This high internal energy leads to extensive and reproducible fragmentation, creating a unique fingerprint that is highly valuable for structural elucidation and library matching.[8] The primary trade-off is the potential for the molecular ion to be of low abundance or entirely absent.[8]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is a viable alternative for compounds that are not easily ionized by ESI, particularly for less polar, neutral molecules.[7] It uses a corona discharge to ionize a solvent spray, which in turn ionizes the analyte molecules via chemical reactions (e.g., proton transfer).[7]

For a comprehensive analysis, employing both ESI for molecular weight confirmation and EI for detailed structural fingerprinting is the recommended strategy.

Predicted Fragmentation Pathways and Spectral Interpretation

The structural features of Ethyl 6-methoxy-1H-indazole-3-carboxylate—the indazole core, the methoxy substituent, and the ethyl carboxylate group—each contribute to its characteristic fragmentation pattern.

ESI Fragmentation Pathway (via Collision-Induced Dissociation)

In a typical LC-MS/MS experiment, the protonated molecule [M+H]⁺ (m/z 221.09) is isolated and subjected to collision-induced dissociation (CID). The primary fragmentation routes are centered on the labile ethyl ester group and the stable indazole ring.

-

Loss of Ethylene (C₂H₄): A common rearrangement for ethyl esters, leading to the formation of the 6-methoxy-1H-indazole-3-carboxylic acid ion.

-

[M+H]⁺ (m/z 221.09) → [M+H - C₂H₄]⁺ (m/z 193.06)

-

-

Loss of Ethanol (C₂H₅OH): Involves the cleavage of the C-O bond of the ester, resulting in a highly stable acylium ion. This is often a dominant fragmentation pathway for indazole esters and amides.[9][10]

-

[M+H]⁺ (m/z 221.09) → [M+H - C₂H₅OH]⁺ (m/z 175.05)

-

-

Subsequent Ring Fragmentation: The resulting 6-methoxy-indazole-3-acylium ion (m/z 175.05) can undergo further fragmentation, typically by losing carbon monoxide (CO).

-

m/z 175.05 → [C₈H₇N₂O]⁺ (m/z 147.06)

-

EI Fragmentation Pathway

EI fragmentation is more complex and begins with the molecular ion radical, M•⁺ (m/z 220.08).

-

α-Cleavage: The most favorable initial cleavage is the loss of the ethoxy radical (•OC₂H₅) to form the same stable acylium ion seen in ESI. This fragment is often the base peak.

-

M•⁺ (m/z 220.08) → [M - •OC₂H₅]⁺ (m/z 175.05)

-

-

Loss of Ethyl Radical (•C₂H₅): Cleavage of the ester C-C bond can lead to the loss of an ethyl radical.

-

M•⁺ (m/z 220.08) → [M - •C₂H₅]⁺ (m/z 191.05)

-

-

Indazole Core Fragmentation: The acylium ion (m/z 175.05) fragments further. A characteristic fragmentation of the indazole core involves the loss of CO followed by HCN, or rearrangement.[9][11] A key ion reported for indazole cores is the methylidene-indazolium ion.[9]

-

m/z 175.05 → [C₈H₇N₂O]⁺ (m/z 147.06) [Loss of CO]

-

m/z 147.06 → [C₇H₄NO]⁺ (m/z 118.03) [Loss of N₂H/rearrangement]

-

Experimental Protocols

The following protocols are designed to be self-validating, providing a robust starting point for analysis.

Protocol 1: LC-MS/MS Analysis with ESI

This protocol is optimized for molecular weight confirmation and structural analysis via CID.

-

Sample Preparation:

-

Prepare a stock solution of the analyte at 1 mg/mL in methanol.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial for promoting protonation [M+H]⁺ in positive ion mode.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode 1 (Full Scan): Scan a mass range of m/z 100-500 to detect the [M+H]⁺ ion at m/z 221.09.

-

Scan Mode 2 (Tandem MS - Product Ion Scan): Isolate the precursor ion m/z 221.09 and apply varying collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Gas Temperature: 325 °C

-

Drying Gas Flow: 8 L/min

-

Nebulizer Pressure: 40 psi

-

-

Protocol 2: GC-MS Analysis with EI

This protocol is designed to generate a reproducible fragmentation fingerprint for structural confirmation and library comparison.

-

Sample Preparation:

-

Prepare a stock solution of the analyte at 1 mg/mL in a volatile solvent such as ethyl acetate or dichloromethane.

-

Dilute as necessary to a final concentration of 10-100 µg/mL.

-

-

Gas Chromatography (GC) Conditions:

-

Column: A low-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (split or splitless, depending on concentration).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Hold at 100 °C for 1 minute, ramp at 20 °C/min to 280 °C, hold for 5 minutes. This program ensures good peak shape and separation from solvent and potential impurities.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Ion Source Energy: 70 eV. This is a universal standard that allows for spectral comparison across different instruments and databases.[7]

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40-400.

-

Summary of Predicted Data

This table summarizes the key ions expected from the mass spectrometric analysis, providing a quick reference for data interpretation.

| Ionization | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

| ESI-MS/MS | 221.09 [M+H]⁺ | 193.06 | Loss of Ethylene (C₂H₄) |

| 175.05 | Loss of Ethanol (C₂H₅OH) | ||

| 147.06 | Loss of C₂H₅OH and CO | ||

| EI-MS | 220.08 M•⁺ | 175.05 | Loss of Ethoxy Radical (•OC₂H₅) |

| 191.05 | Loss of Ethyl Radical (•C₂H₅) | ||

| 147.06 | Loss of •OC₂H₅ and CO | ||

| 118.03 | Indazole core fragment |

Bolded fragments represent predicted high-abundance ions.

Applications in Drug Development

-

Structural Confirmation: High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement of the molecular ion to four decimal places, allowing for the confident determination of the elemental formula (C₁₁H₁₂N₂O₃).[12] The fragmentation patterns described above then serve to confirm the connectivity of the atoms.

-

Purity Analysis: The chromatographic separation inherent in LC-MS and GC-MS allows for the detection and potential identification of synthesis-related impurities, such as starting materials, by-products from incomplete reactions, or isomers (e.g., N² vs. N¹ alkylation products).[13]

-

Metabolite Identification: The fragmentation pathways established for the parent drug are crucial for identifying metabolites in in vitro (e.g., liver microsome) or in vivo studies.[10] Common metabolic transformations for this molecule would include:

-

Ester Hydrolysis: Loss of the ethyl group (-C₂H₄), resulting in the carboxylic acid metabolite (m/z 192.05). This would be readily identified by a mass shift of -28 Da.

-

O-Demethylation: Loss of the methoxy group's methyl radical, forming a phenol (mass shift of -14 Da).

-

Hydroxylation: Addition of an oxygen atom to the aromatic ring or alkyl chain (+16 Da mass shift). The fragmentation pattern of the hydroxylated product can often help pinpoint the location of the modification.

-

Conclusion

The mass spectrometric analysis of Ethyl 6-methoxy-1H-indazole-3-carboxylate is a powerful and multifaceted tool for the modern pharmaceutical scientist. By leveraging both soft (ESI) and hard (EI) ionization techniques, one can obtain a complete picture of the molecule, from its definitive molecular weight to its detailed structural fingerprint. The predictable fragmentation pathways, primarily driven by the lability of the ethyl ester and the stability of the indazole acylium ion, provide a solid foundation for confident structural elucidation, purity assessment, and the challenging task of metabolite identification. The protocols and predictive data within this guide offer an authoritative framework for the robust and reliable characterization of this important class of heterocyclic building blocks.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. 858671-77-9 | Ethyl 6-methoxy-1H-indazole-3-carboxylate - Moldb [moldb.com]

- 4. youtube.com [youtube.com]

- 5. web.uvic.ca [web.uvic.ca]

- 6. as.uky.edu [as.uky.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. diva-portal.org [diva-portal.org]

Solubility of Ethyl 6-methoxy-1H-indazole-3-carboxylate in organic solvents

An In-depth Technical Guide to the Solubility of Ethyl 6-methoxy-1H-indazole-3-carboxylate in Organic Solvents

Authored by a Senior Application Scientist

Introduction

Ethyl 6-methoxy-1H-indazole-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its utility in the synthesis of bioactive molecules hinges on a thorough understanding of its physicochemical properties, among which solubility is paramount.[2][3] The solubility of an active pharmaceutical ingredient (API) or intermediate in various organic solvents is a critical factor that influences reaction kinetics, purification strategies (such as crystallization), and formulation development.[4][5] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of Ethyl 6-methoxy-1H-indazole-3-carboxylate, designed for researchers, scientists, and drug development professionals.

1. Molecular Structure and its Implications for Solubility

To understand the solubility of Ethyl 6-methoxy-1H-indazole-3-carboxylate, we must first analyze its molecular structure. The molecule, with the chemical formula C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol , is comprised of several key functional groups that dictate its polarity and potential for intermolecular interactions.[1]

-

Indazole Core: The bicyclic aromatic indazole ring is a polar moiety due to the presence of two nitrogen atoms.[6][7] The nitrogen atoms can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor.

-

Methoxy Group (-OCH₃): The ether linkage introduces polarity and the oxygen atom can act as a hydrogen bond acceptor.

-

Ethyl Carboxylate Group (-COOCH₂CH₃): The ester group is polar and contains hydrogen bond acceptors (the oxygen atoms).

-

Aromatic Ring and Ethyl Group: The benzene portion of the indazole ring and the ethyl group of the ester are nonpolar.

This combination of polar and nonpolar regions suggests that Ethyl 6-methoxy-1H-indazole-3-carboxylate is a molecule of intermediate polarity . This structural analysis is the foundation for predicting its solubility in various organic solvents based on the principle of "like dissolves like".[8][9] Polar solvents are expected to be more effective at dissolving polar solutes, and nonpolar solvents for nonpolar solutes.[10]

2. Theoretical Framework: Predicting Solubility

In the absence of established experimental data, a predictive approach based on solvent properties is a valuable starting point for experimental design. Organic solvents can be broadly categorized based on their polarity.[11]

Table 1: Common Organic Solvents and Their Properties

| Solvent | Polarity Index | Type | Predicted Solubility of Ethyl 6-methoxy-1H-indazole-3-carboxylate | Rationale |

| Hexane | 0.1 | Nonpolar | Low | The nonpolar nature of hexane will not effectively solvate the polar indazole ring and ester group.[8] |

| Toluene | 2.4 | Nonpolar (Aromatic) | Low to Medium | The aromatic character of toluene may offer some interaction with the indazole ring, but its overall nonpolar nature will limit solubility. |

| Dichloromethane (DCM) | 3.1 | Polar Aprotic | Medium to High | DCM's polarity is suitable for solvating molecules with moderate polarity. It does not engage in hydrogen bonding but can interact via dipole-dipole forces. |

| Acetone | 5.1 | Polar Aprotic | High | Acetone is a strong polar aprotic solvent that can effectively solvate the ester and methoxy groups. |

| Ethyl Acetate | 4.4 | Polar Aprotic | High | As an ester itself, ethyl acetate shares structural similarity with the solute's functional group, which should promote solubility. |

| Isopropanol | 3.9 | Polar Protic | Medium to High | As a protic solvent, isopropanol can engage in hydrogen bonding with the solute, which should enhance solubility.[12] |

| Ethanol | 4.3 | Polar Protic | High | Similar to isopropanol, ethanol's ability to hydrogen bond makes it a good candidate for dissolving the target compound. |

| Methanol | 5.1 | Polar Protic | High | Methanol is a highly polar protic solvent and is expected to be an excellent solvent for this compound. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Very High | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[10] |

3. Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[13][14] This technique involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

3.1. The Shake-Flask Method

This method ensures that the system reaches equilibrium between the undissolved solid and the dissolved solute, providing a measure of thermodynamic solubility.[15]

Experimental Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Protocol:

-

Preparation of the Sample: Add an excess amount of solid Ethyl 6-methoxy-1H-indazole-3-carboxylate to a glass vial. The excess is crucial to ensure that a saturated solution is formed.[14]

-

Addition of Solvent: Add a known volume of the organic solvent to be tested into the vial.

-

Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. For more effective separation, centrifuge the vial.

-

Sample Collection: Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed. Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining micro-particulates.[16]

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.[17][18]

3.2. Quantitative Analysis by HPLC-UV

HPLC is a precise and widely used method for quantifying the concentration of a solute in a saturated solution.[16][17]

HPLC Analysis Workflow

Caption: HPLC Workflow for Solubility Quantification.

Step-by-Step HPLC Protocol:

-

Method Development: Develop a suitable HPLC method (e.g., reverse-phase) that provides good separation and a sharp peak for Ethyl 6-methoxy-1H-indazole-3-carboxylate. The mobile phase will depend on the column and the solute's properties.[18]

-

Preparation of Standards: Prepare a stock solution of the compound in the chosen solvent at a known concentration. From this stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. This curve should be linear in the desired concentration range.[17]

-

Sample Analysis: Inject the diluted sample from the shake-flask experiment into the HPLC and record the peak area.

-

Calculation of Solubility: Use the calibration curve to determine the concentration of the diluted sample. Then, calculate the original solubility in the saturated solution by multiplying the result by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

4. Trustworthiness and Self-Validation in the Protocol

The described protocol has several self-validating steps to ensure the trustworthiness of the results:

-

Visual Confirmation of Excess Solid: Before and after the equilibration period, there should be visible undissolved solid in the vial, confirming that the solution is indeed saturated.

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.[19]

-

Linearity of Calibration Curve: A strong linear correlation (R² > 0.99) in the HPLC calibration curve confirms the reliability of the quantification method.

References

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

-

Nguyen, B. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

StackExchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. [Link]

-

AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

-

ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions? ResearchGate. [Link]

-

D-Space@MIT. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT. [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? YouTube. [Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]

-

Wonda Science. (n.d.). How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals? Wonda Science. [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

-

Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Labclinics. [Link]

-

ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. [Link]

-

PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2023, October 18). 5.1.5: Polarity of organic solvents. Chemistry LibreTexts. [Link]

-

Wikipedia. (n.d.). Indazole. Wikipedia. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

-

Covalent. (n.d.). Polarity of Solvents. Covalent. [Link]

-

PubMed Central. (2024, April 23). Synthesis molecular docking and DFT studies on novel indazole derivatives. National Center for Biotechnology Information. [Link]

-

Semantic Scholar. (n.d.). development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar. [Link]

-

PubMed Central. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. National Center for Biotechnology Information. [Link]

Sources

- 1. 858671-77-9 | Ethyl 6-methoxy-1H-indazole-3-carboxylate - Moldb [moldb.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. d-nb.info [d-nb.info]

- 5. improvedpharma.com [improvedpharma.com]

- 6. Indazole - Wikipedia [en.wikipedia.org]

- 7. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solubility factors when choosing a solvent [labclinics.com]

- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]

- 11. research.cbc.osu.edu [research.cbc.osu.edu]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. enamine.net [enamine.net]

- 16. researchgate.net [researchgate.net]

- 17. pharmaguru.co [pharmaguru.co]

- 18. researchgate.net [researchgate.net]

- 19. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide: Ethyl 6-methoxy-1H-indazole-3-carboxylate as a Pivotal Heterocyclic Building Block

Introduction: The Strategic Importance of the Indazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning them the designation of "privileged scaffolds." The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a quintessential example of such a scaffold. Its rigid structure and unique hydrogen bonding capabilities allow it to effectively mimic the purine core of ATP, making it a cornerstone in the design of kinase inhibitors.[1][2]

Within this important class of compounds, Ethyl 6-methoxy-1H-indazole-3-carboxylate stands out as a particularly versatile and strategic building block. Its structure is thoughtfully decorated with three key functional handles:

-

The indazole core , providing the essential bicyclic framework for biological recognition.

-

An electron-donating methoxy group at the 6-position, which can modulate electronic properties and provide a vector for further functionalization.

-

A reactive ethyl carboxylate group at the 3-position, serving as a versatile anchor point for the introduction of diverse chemical functionalities, most commonly through amide bond formation.

This guide provides an in-depth analysis of this compound, from its synthesis and physicochemical properties to its strategic application in the development of next-generation therapeutics.

Physicochemical Properties and Structural Elucidation

The reliable use of any building block begins with a thorough understanding of its fundamental properties. Ethyl 6-methoxy-1H-indazole-3-carboxylate is typically an off-white to pale yellow solid, and its identity is confirmed through a suite of standard analytical techniques.

| Property | Value | Source(s) |

| CAS Number | 858671-77-9 | [3] |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [3] |

| Molecular Weight | 220.22 g/mol | [3] |

| Appearance | Off-white to pale yellow solid | |

| Purity | Typically ≥97% | [3] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include the N-H proton of the indazole ring (often a broad singlet), distinct aromatic protons on the benzene ring, and the characteristic quartet and triplet of the ethyl ester group.

-

¹³C NMR: The carbon spectrum confirms the presence of all 11 carbon atoms, including the carbonyl carbon of the ester, the methoxy carbon, and the carbons of the bicyclic aromatic system.

-

Mass Spectrometry (MS): ESI-MS typically shows a prominent ion corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and C-O stretches associated with the ester and methoxy groups.

Synthesis of the Core Scaffold: A Self-Validating Protocol

The most established and reliable synthesis of the 6-methoxy-1H-indazole-3-carboxylic acid core proceeds from the readily available starting material, 6-methoxyisatin. This multi-step process is a classic example of heterocyclic chemistry that builds the indazole ring system through a carefully orchestrated sequence of reactions.[4]

Synthetic Workflow Diagram

Caption: Synthesis of Ethyl 6-methoxy-1H-indazole-3-carboxylate from 6-methoxyisatin.

Step-by-Step Methodology & Causality

-

Step 1: Base-Catalyzed Ring Opening: 6-methoxyisatin is treated with aqueous sodium hydroxide and heated.

-

Causality: The hydroxide ion attacks the electrophilic C2-carbonyl (amide) of the isatin, leading to the hydrolytic cleavage of the five-membered ring. This forms the sodium salt of a (2-amino-4-methoxyphenyl)(oxo)acetic acid intermediate. Heating accelerates this hydrolysis.[4]

-

-

Step 2: Diazotization: The resulting solution is cooled to 0°C and treated with sodium nitrite, followed by slow addition to a cold, vigorously stirred solution of sulfuric acid.

-

Causality: In the acidic medium, sodium nitrite forms nitrous acid (HNO₂). The primary aromatic amine of the ring-opened intermediate reacts with nitrous acid to form a stable diazonium salt. Maintaining a low temperature (0°C) is critical to prevent the decomposition of this reactive intermediate.[4]

-

-

Step 3: Reductive Cyclization: A cold solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added to the reaction mixture.

-

Causality: Tin(II) chloride is a classical reducing agent used in this context to reduce the diazonium group, initiating an intramolecular cyclization. The reaction proceeds via a presumed aryl hydrazine intermediate which then condenses with the adjacent ketone to form the pyrazole ring of the indazole system, yielding 6-methoxy-1H-indazole-3-carboxylic acid as a solid precipitate.[4]

-

-

Step 4: Fischer Esterification: The isolated carboxylic acid is heated in ethanol with a catalytic amount of sulfuric acid.

-

Causality: This is a standard Fischer esterification. The strong acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the ethanol, ultimately forming the desired ethyl ester and water.[4]

-

Reactivity and Strategic Functionalization

The true power of Ethyl 6-methoxy-1H-indazole-3-carboxylate lies in its capacity for controlled, regioselective modification at multiple sites, allowing for the rapid generation of diverse compound libraries.

Key Functionalization Pathways

Sources

- 1. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 858671-77-9 | Ethyl 6-methoxy-1H-indazole-3-carboxylate - Moldb [moldb.com]

- 4. 6-METHOXY-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

The Strategic Role of Ethyl 6-methoxy-1H-indazole-3-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Abstract

The indazole scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged" structure due to its versatile biological activities.[1] Within this important class of heterocycles, Ethyl 6-methoxy-1H-indazole-3-carboxylate emerges as a pivotal building block, offering a strategic entry point for the synthesis of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the multifaceted applications of Ethyl 6-methoxy-1H-indazole-3-carboxylate in drug discovery. We will delve into its crucial role as a synthetic intermediate in the development of targeted therapies, including kinase inhibitors, ion channel modulators, and receptor antagonists, supported by detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their quest for novel therapeutics.

Introduction: The Ascendancy of the Indazole Nucleus in Drug Discovery

Nitrogen-containing heterocyclic compounds are fundamental to the development of a vast range of pharmaceuticals.[1] Among these, the indazole ring system, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, has garnered significant attention for its wide spectrum of pharmacological activities.[2] The structural rigidity and the presence of hydrogen bond donors and acceptors in the indazole nucleus allow for high-affinity interactions with various biological targets. This has led to the development of several marketed drugs containing the indazole core, such as the anti-inflammatory agent Bendazac and the tyrosine kinase inhibitor Pazopanib.[1]

Ethyl 6-methoxy-1H-indazole-3-carboxylate represents a strategically functionalized derivative within this important class of compounds. The ester group at the 3-position serves as a versatile handle for the introduction of diverse functionalities, most commonly through amide bond formation. The methoxy group at the 6-position can influence the electronic properties and metabolic stability of the molecule, and provides a potential site for further modification. This unique combination of features makes Ethyl 6-methoxy-1H-indazole-3-carboxylate a highly valuable starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Synthesis and Characterization of Ethyl 6-methoxy-1H-indazole-3-carboxylate

The synthesis of Ethyl 6-methoxy-1H-indazole-3-carboxylate is typically achieved through a two-step process: the formation of the indazole-3-carboxylic acid core followed by esterification.

Synthesis of the Precursor: 6-methoxy-1H-indazole-3-carboxylic acid

A reliable method for the synthesis of 6-methoxy-1H-indazole-3-carboxylic acid starts from the commercially available 6-methoxyisatin.[3] The reaction proceeds via a ring-opening and re-cyclization sequence.

Experimental Protocol:

Step 1: Ring Opening of 6-methoxyisatin

-

In a round-bottom flask, suspend 6-methoxyisatin (1 equivalent) in a 1N aqueous solution of sodium hydroxide.

-

Heat the mixture to 50°C for 30 minutes to facilitate the ring opening, resulting in a burgundy-colored solution.

-

Cool the reaction mixture to 0°C.

Step 2: Diazotization and Reductive Cyclization

-

To the cooled solution from Step 1, add a pre-cooled (0°C) aqueous solution of sodium nitrite (1 equivalent).

-

In a separate vessel, prepare a vigorously stirred solution of sulfuric acid in water at 0°C.

-

Slowly add the sodium nitrite-containing solution from the previous step to the sulfuric acid solution, ensuring the temperature remains at 0°C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0°C.

-

Prepare a cold (0°C) solution of tin(II) chloride dihydrate (2.4 equivalents) in concentrated hydrochloric acid.

-

Add the tin(II) chloride solution to the reaction mixture over 10 minutes and continue stirring for 1 hour at 0°C.

-

The precipitated solid, 6-methoxy-1H-indazole-3-carboxylic acid, is collected by filtration, washed with cold water, and dried. The product is typically of sufficient purity for the next step.[3]

Causality of Experimental Choices:

-

The initial heating with sodium hydroxide facilitates the hydrolysis of the lactam in 6-methoxyisatin.

-

The subsequent diazotization with sodium nitrite in an acidic medium converts the primary amine to a diazonium salt.

-

The use of tin(II) chloride, a mild reducing agent, promotes the reductive cyclization to form the indazole ring system. Maintaining a low temperature throughout the diazotization and reduction steps is crucial to prevent the decomposition of the unstable diazonium intermediate.

Fischer Esterification to Yield Ethyl 6-methoxy-1H-indazole-3-carboxylate

The final step involves the classic Fischer esterification of the carboxylic acid precursor with ethanol in the presence of an acid catalyst.[3][4]

Experimental Protocol:

-

Suspend 6-methoxy-1H-indazole-3-carboxylic acid (1 equivalent) in absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture until the starting material is consumed (monitoring by TLC).

-